molecular formula C22H21N3O4 B2879159 N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide CAS No. 942008-70-0

N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2879159
CAS RN: 942008-70-0
M. Wt: 391.427
InChI Key: YVDKSWKLMANDPN-UHFFFAOYSA-N
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Description

N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide, commonly known as E-4031, is a chemical compound that has gained popularity in scientific research due to its ability to block the hERG potassium channel. This channel plays a crucial role in the repolarization of cardiac cells, and blocking it can lead to potentially fatal arrhythmias. In

Scientific Research Applications

Photolabile Groups in Polymer Chemistry

Polymers featuring photolabile groups, such as the o-nitrobenzyl group, enable the modification of polymer properties through irradiation, facilitating advancements in materials science. These groups have seen increasing utilization in creating photodegradable hydrogels, functionalized (block) copolymers for various applications, including thin film patterning and bioconjugates. This highlights the chemical's potential in developing responsive materials for advanced technological applications (Zhao et al., 2012).

Nanogel Applications for Drug Delivery

The development of pH-sensitive nanogels, utilizing polymerizable groups akin to those found in N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide, showcases innovative drug delivery solutions. These nanogels exhibit controllable size and pH-responsive behavior, making them ideal for targeted drug release and diagnostics, promising significant impacts on healthcare and medicine (Hayashi et al., 2004).

Photoresponsive Polymers for Therapeutic Delivery

The synthesis of photoresponsive polymers, leveraging photolabile groups, has paved the way for the remote-controlled release of therapeutic compounds. This innovative approach enables precise control over drug release timings and locations, offering new avenues for patient-specific treatments and minimizing side effects (Bagheri et al., 2016).

properties

IUPAC Name

N-ethyl-N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-3-24(20-12-5-4-8-16(20)2)22(27)19-11-7-13-23(21(19)26)15-17-9-6-10-18(14-17)25(28)29/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDKSWKLMANDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide

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